2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide
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Overview
Description
2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide is a complex organic compound that features a piperidine ring and two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide typically involves the reaction of piperidine with a suitable acylating agent that contains the thiophene rings. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The thiophene rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiophene derivatives.
Scientific Research Applications
2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives with piperidine and thiophene rings, such as:
- 2-hydroxy-N-(piperidin-1-yl)-2,2-bis(thiophen-3-yl)acetamide
- N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide
Uniqueness
What sets 2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H18N2O2S2 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-hydroxy-N-piperidin-1-yl-2,2-di(thiophen-3-yl)acetamide |
InChI |
InChI=1S/C15H18N2O2S2/c18-14(16-17-6-2-1-3-7-17)15(19,12-4-8-20-10-12)13-5-9-21-11-13/h4-5,8-11,19H,1-3,6-7H2,(H,16,18) |
InChI Key |
ITODEGNACYTOEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC(=O)C(C2=CSC=C2)(C3=CSC=C3)O |
Origin of Product |
United States |
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